molecular formula C10H11BrO3 B1422111 Methyl 3-bromo-5-ethoxybenzoate CAS No. 860695-64-3

Methyl 3-bromo-5-ethoxybenzoate

Cat. No. B1422111
M. Wt: 259.1 g/mol
InChI Key: KXRZCRIKLQRDKT-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-ethoxybenzoate , also known by other names such as 2-Bromo-5-methoxybenzoic Acid Methyl Ester , Methyl 6-Bromo-m-anisate , and 6-Bromo-m-anisic Acid Methyl Ester , is a chemical compound with the molecular formula C9H9BrO3 . It is a colorless to pale yellow liquid with a molecular weight of approximately 245.07 g/mol .


Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring substituted with a bromine atom at the 3-position and an ethoxy group at the 5-position. The ester functional group is attached to the benzene ring. The boiling point of Methyl 3-bromo-5-ethoxybenzoate is approximately 162°C at 15 mmHg , and its density is 1.52 .


Physical And Chemical Properties Analysis

  • Purity (GC) : Greater than 98.0% .

Scientific Research Applications

Photodynamic Therapy Applications

Methyl 3-bromo-5-ethoxybenzoate is significant in the synthesis of compounds with potential applications in photodynamic therapy (PDT). For instance, the synthesis and characterization of zinc(II) phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, show remarkable potential as Type II photosensitizers in PDT for cancer treatment. These derivatives demonstrate excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Novel Compounds

The chemical is involved in the synthesis of novel compounds with various potential applications. For example, the reaction of methyl 2-azido-5-bromobenzoate with other compounds led to the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, a compound with potential applications in medicinal chemistry (Pokhodylo & Obushak, 2019).

Antioxidant and Antimicrobial Activities

Compounds derived from Methyl 3-bromo-5-ethoxybenzoate, such as bromophenol derivatives isolated from the red alga Rhodomela confervoides, have shown potent antioxidant activities. These derivatives exhibit strong scavenging activity against DPPH and ABTS radicals, suggesting potential application as natural antioxidants in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).

Organic Synthesis

In organic synthesis, Methyl 3-bromo-5-ethoxybenzoate serves as a precursor or intermediate in the synthesis of various chemical compounds. Its derivatives, such as 2-bromo-3-hydroxybenzoate, are synthesized through reactions like Diels–Alder, demonstrating their importance in developing new synthetic routes for potentially valuable compounds (Shinohara et al., 2014).

Safety And Hazards

  • Safety Data Sheet (SDS) : Available for detailed safety information .

properties

IUPAC Name

methyl 3-bromo-5-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-9-5-7(10(12)13-2)4-8(11)6-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRZCRIKLQRDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681820
Record name Methyl 3-bromo-5-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-ethoxybenzoate

CAS RN

860695-64-3
Record name Methyl 3-bromo-5-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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